
(1R,2S)-2-(2-methanethioylbenzoyl)cyclohexane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2S)-2-(2-methanethioylbenzoyl)cyclohexane-1-carboxylic acid is a complex organic compound with a unique structure that includes a cyclohexane ring, a benzoyl group, and a methanethioyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-(2-methanethioylbenzoyl)cyclohexane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction, which involves the cycloaddition of a diene and a dienophile.
Introduction of the Benzoyl Group: The benzoyl group can be introduced through Friedel-Crafts acylation, using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Addition of the Methanethioyl Group: The methanethioyl group can be added via a nucleophilic substitution reaction, where a thiol reacts with a suitable electrophile.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(1R,2S)-2-(2-methanethioylbenzoyl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methanethioyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride.
Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Alcohols or amines can be used in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl derivatives.
Substitution: Esters or amides.
Aplicaciones Científicas De Investigación
(1R,2S)-2-(2-methanethioylbenzoyl)cyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of (1R,2S)-2-(2-methanethioylbenzoyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The methanethioyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition.
Comparación Con Compuestos Similares
Similar Compounds
(1R,2S)-2-(2-methylbenzoyl)cyclohexane-1-carboxylic acid: Similar structure but with a methyl group instead of a methanethioyl group.
(1R,2S)-2-(2-chlorobenzoyl)cyclohexane-1-carboxylic acid: Contains a chlorine atom instead of a methanethioyl group.
Uniqueness
The presence of the methanethioyl group in (1R,2S)-2-(2-methanethioylbenzoyl)cyclohexane-1-carboxylic acid imparts unique chemical properties, such as increased reactivity towards nucleophiles and potential for forming covalent bonds with biological targets. This makes it distinct from similar compounds and valuable for specific applications.
Propiedades
Fórmula molecular |
C15H16O3S |
|---|---|
Peso molecular |
276.4 g/mol |
Nombre IUPAC |
(1R,2S)-2-(2-methanethioylbenzoyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C15H16O3S/c16-14(11-6-2-1-5-10(11)9-19)12-7-3-4-8-13(12)15(17)18/h1-2,5-6,9,12-13H,3-4,7-8H2,(H,17,18)/t12-,13+/m0/s1 |
Clave InChI |
FERIPULZWUFQCB-QWHCGFSZSA-N |
SMILES isomérico |
C1CC[C@H]([C@H](C1)C(=O)C2=CC=CC=C2C=S)C(=O)O |
SMILES canónico |
C1CCC(C(C1)C(=O)C2=CC=CC=C2C=S)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


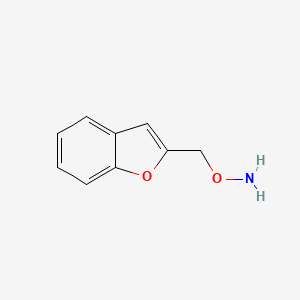
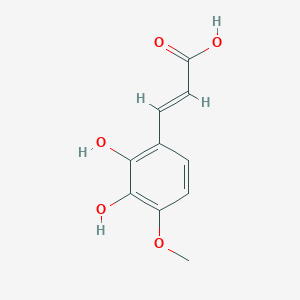
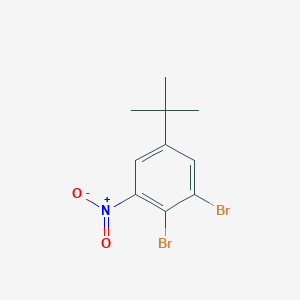
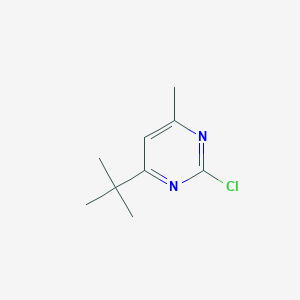
![1-[2-(3-Quinolinyl)phenyl]ethanone](/img/structure/B12856511.png)

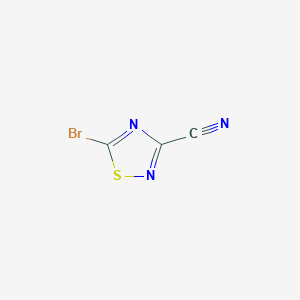
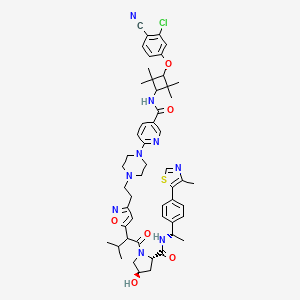
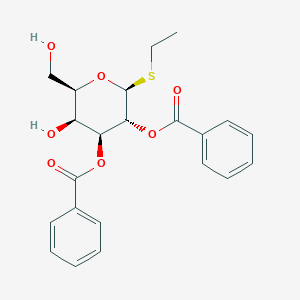

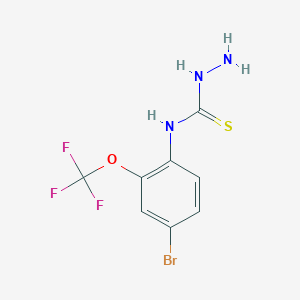
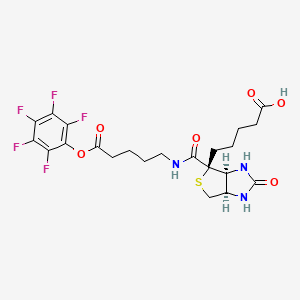
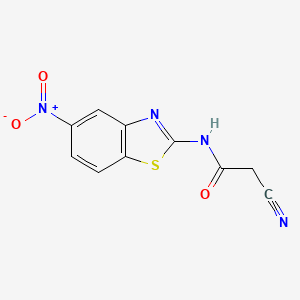
![1-(10-Phenylanthracen-9-yl)naphtho[2,3-b]benzofuran](/img/structure/B12856550.png)
